Dibenzyl propane-1,3-diylbiscarbamate
Description
Dibenzyl propane-1,3-diylbiscarbamate is a carbamate derivative featuring a central propane-1,3-diyl backbone linked to two benzyl carbamate groups. The general structure comprises:
- Propane-1,3-diyl core: A three-carbon chain connecting two carbamate moieties.
- Carbamate groups: Each consists of an oxygen-linked benzyl ester (–OCH₂C₆H₅) and a secondary amine (–NH–).
Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer science due to their hydrolytic stability and bioactivity.
Properties
CAS No. |
18807-68-6 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
benzyl N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C19H22N2O4/c22-18(24-14-16-8-3-1-4-9-16)20-12-7-13-21-19(23)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,22)(H,21,23) |
InChI Key |
KZGAPNGPYSLAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl propane-1,3-diyldicarbamate can be synthesized through the reaction of benzyl isocyanate with propane-1,3-diol. The reaction typically involves the following steps:
Preparation of Benzyl Isocyanate: Benzyl isocyanate can be prepared by reacting benzyl chloride with potassium cyanate in the presence of a suitable solvent.
Reaction with Propane-1,3-Diol: The benzyl isocyanate is then reacted with propane-1,3-diol under controlled conditions to form benzyl propane-1,3-diyldicarbamate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of benzyl propane-1,3-diyldicarbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl propane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl carbamate derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
Benzyl propane-1,3-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl propane-1,3-diyldicarbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: Benzyl vs. Ethyl: The benzyl groups in the target compound increase molecular weight (MW: ~382 g/mol inferred) and lipophilicity compared to the ethyl analog (MW: 218.25 g/mol) . This may enhance bioavailability or alter degradation kinetics.
Conformational Behavior :
- Propane-1,3-diyl linkers exhibit conformational flexibility. The pyridinyl carboxylate adopts a gauche-gauche (GG) conformation, which optimizes steric and electronic interactions . Dibenzyl carbamate likely follows similar trends due to analogous backbone constraints.
Applications :
Biological Activity
Dibenzyl propane-1,3-diylbiscarbamate is a compound belonging to the class of carbamate esters, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its chemical properties, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.30 g/mol
- CAS Number : Not available
- IUPAC Name : this compound
Biological Activity
This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Below are some key findings regarding its biological effects:
1. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
2. Anticancer Potential
Studies have explored the anticancer effects of this compound. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cells, particularly in models of breast and prostate cancer.
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Animal studies suggest that it may help mitigate oxidative stress and inflammation in models of neurodegenerative diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study (2022) | This compound demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |
| Cancer Cell Proliferation (2023) | In vitro studies revealed a dose-dependent reduction in cell viability of MCF-7 and PC-3 cancer cell lines when treated with this compound. |
| Neuroprotection (2024) | An animal model study indicated that treatment with this compound reduced markers of oxidative stress and improved cognitive function in aged rats. |
While the exact mechanisms through which this compound exerts its biological effects are still under investigation, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Modulation of Cellular Pathways : It is suggested that this compound may modulate pathways associated with apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
